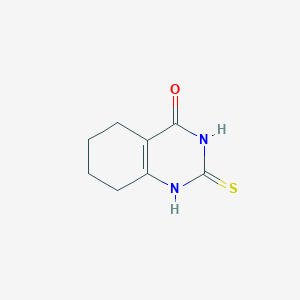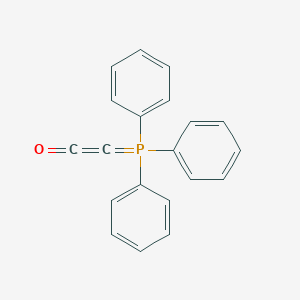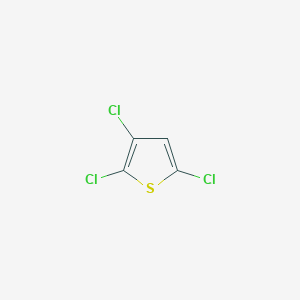
2,3,5-Trichlorothiophene
Overview
Description
2,3,5-Trichlorothiophene is a chlorinated derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. This compound is characterized by the presence of three chlorine atoms at the 2, 3, and 5 positions on the thiophene ring. It is a colorless to yellow liquid with a molecular formula of C4HCl3S and a molecular weight of 187.47 g/mol
Mechanism of Action
Target of Action
This compound is a type of thiophene, a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom
Mode of Action
One study has shown that 2,3,4-trichlorothiophene, a similar compound, undergoes metal-hydrogen exchange with butyllithium in thf at -78°c . This suggests that 2,3,5-Trichlorothiophene might interact with its targets in a similar manner, but further investigation is required to confirm this.
Biochemical Pathways
Thiophenes are known to be involved in various biological activities, including antibacterial, antifungal, and anti-inflammatory effects . .
Pharmacokinetics
The compound has a molecular weight of 187.47 and exists as a liquid at room temperature . Its boiling point is 110°C at 20mm and it has a density of 1.586 g/cm³
Result of Action
As a thiophene derivative, it may share some of the biological activities associated with other thiophenes, such as antibacterial, antifungal, and anti-inflammatory effects . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other chemicals could potentially affect its activity. For instance, it has a storage temperature of 2-8°C, suggesting that it may be sensitive to heat
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that the compound interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5-Trichlorothiophene can be synthesized through several methods. One common approach involves the chlorination of thiophene derivatives. For instance, 2,5-dichlorothiophene can be further chlorinated using sulfuryl chloride or thionyl chloride in the presence of a catalyst such as aluminum chloride . The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and efficient separation methods to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trichlorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form thiophene derivatives with fewer chlorine atoms using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives with fewer chlorine atoms.
Scientific Research Applications
2,3,5-Trichlorothiophene has several applications in scientific research:
Comparison with Similar Compounds
- 2,3-Dichlorothiophene
- 2,5-Dichlorothiophene
- 3,4-Dichlorothiophene
- 2,4,5-Trichlorothiophene
Comparison: 2,3,5-Trichlorothiophene is unique due to the specific positioning of its chlorine atoms, which influences its chemical reactivity and physical properties. Compared to other chlorinated thiophenes, it exhibits distinct reactivity patterns in substitution and oxidation reactions . Its unique structure also makes it a valuable intermediate for synthesizing specialized thiophene derivatives with tailored properties for specific applications .
Properties
IUPAC Name |
2,3,5-trichlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3S/c5-2-1-3(6)8-4(2)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIFHMYTYFPVMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169323 | |
| Record name | Thiophene, 2,3,5-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17249-77-3 | |
| Record name | Thiophene, 2,3,5-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 2,3,5-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 2,3,5-trichlorothiophene be used in polymer synthesis?
A2: this compound can undergo polymerization through dehydrohalogenation when treated with aluminum chloride and cupric chloride []. This reaction leads to the formation of poly-5-chloro-2,3-thienylene, a polymer where the thiophene units are coupled at the 2,3-positions []. This type of coupling is unique and opens up possibilities for developing novel polythiophene materials with potentially distinct properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


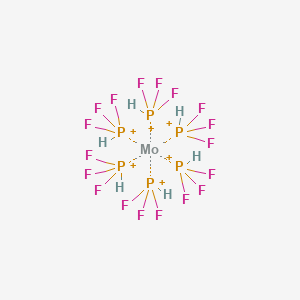
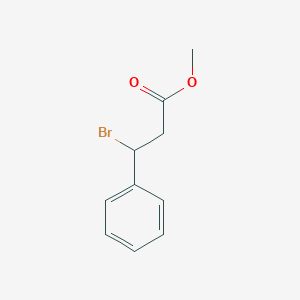
![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
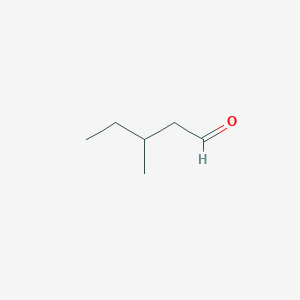
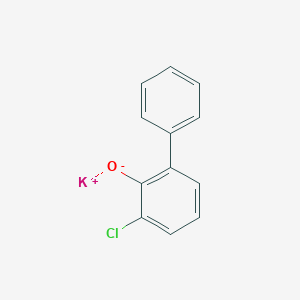
![1-amino-4-[4-[[methyl-(4-methylphenyl)sulfonylamino]methyl]anilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B96238.png)
![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)
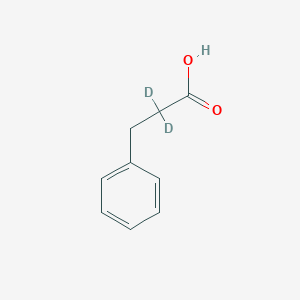
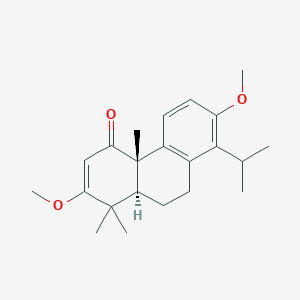
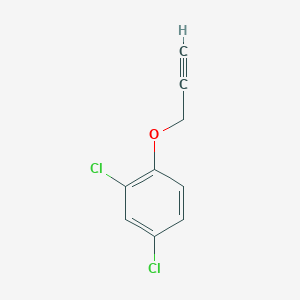
![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)

